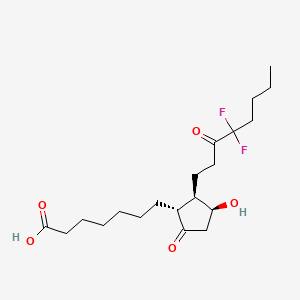

11-epi Lubiprostone

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H32F2O5 |

|---|---|

Molecular Weight |

390.5 g/mol |

IUPAC Name |

7-[(1R,2R,3S)-2-(4,4-difluoro-3-oxooctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid |

InChI |

InChI=1S/C20H32F2O5/c1-2-3-12-20(21,22)18(25)11-10-15-14(16(23)13-17(15)24)8-6-4-5-7-9-19(26)27/h14-15,17,24H,2-13H2,1H3,(H,26,27)/t14-,15-,17+/m1/s1 |

InChI Key |

DBVFKLAGQHYVGQ-INMHGKMJSA-N |

Isomeric SMILES |

CCCCC(C(=O)CC[C@H]1[C@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)(F)F |

Canonical SMILES |

CCCCC(C(=O)CCC1C(CC(=O)C1CCCCCCC(=O)O)O)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Prostone Epimers

Advanced Synthetic Routes to Lubiprostone (B194865) Core Structure

The construction of the lubiprostone core, a complex bicyclic fatty acid, has been approached through various synthetic strategies. A notable departure from the classical Corey method involves the application of 1,4-conjugate addition reactions and specific protecting group chemistry to achieve an efficient synthesis. google.com

Key Reaction Strategies (e.g., 1,4-Conjugate Addition Approaches)

A pivotal strategy in modern syntheses of the lubiprostone backbone is the 1,4-conjugate addition, also known as the Michael addition. google.comgoogle.com This approach facilitates the formation of the prostaglandin (B15479496) framework in a single step from a cyclopentenone intermediate and a higher-order cuprate (B13416276). google.com The use of Gilman reagents, which are lithium diorganocopper compounds, is particularly effective for achieving 1,4-addition of alkyl groups to α,β-unsaturated carbonyls. libretexts.org This method offers a significant advantage over traditional organolithium and Grignard reagents, which tend to favor 1,2-addition. libretexts.org The reaction is typically conducted at low temperatures, such as below -30°C, with tetrahydrofuran (B95107) (THF) as the preferred solvent. google.com

The general mechanism for the 1,4-conjugate addition involves the nucleophilic attack of the cuprate on the β-carbon of the cyclopentenone ring. libretexts.org This is followed by proton transfer and tautomerization to yield the desired product. libretexts.org This strategy has been successfully employed in the synthesis of other prostaglandin analogues like travoprost (B1681362) and bimatoprost, highlighting its versatility. google.comgoogle.com

Stereoselective Synthesis of 11-epi Lubiprostone

The biological activity of prostaglandins (B1171923) and their analogues is highly dependent on their stereochemistry. Therefore, controlling the configuration at chiral centers, such as the C-11 position, is a critical aspect of their synthesis.

Methods for Control of Stereochemistry at C-11 Position

Achieving the desired stereochemistry at the C-11 position in prostaglandin synthesis is a significant challenge. In the biosynthesis of natural prostaglandins, the stereochemistry at C-11 is exquisitely controlled by the cyclooxygenase (COX) enzyme, which directs an antarafacial oxygenation of arachidonic acid to produce the 11R configuration. acs.org However, achieving this level of control in a laboratory setting requires sophisticated synthetic strategies.

One approach to enforce a specific stereochemical relationship is through the use of temporary bridges, which lock the molecule into a conformation that directs the stereochemical outcome of a subsequent reaction. libretexts.org For instance, a temporary ring can enforce a cis relationship between substituents at positions 9 and 11. libretexts.org Another strategy involves intramolecular SN2 reactions where the stereochemistry of the product is determined by the configuration of the starting material through Walden inversion. libretexts.org While specific methods for the stereoselective synthesis of this compound are not extensively detailed in the provided search results, the principles of stereocontrol in prostaglandin synthesis, such as those described by Corey, provide a foundational framework. libretexts.orggoogle.com These methods often rely on steric approach control, thermodynamic control, and stereoelectronic control to achieve the desired stereoisomer. libretexts.org

Separation and Purification Techniques for Epimeric Mixtures

When a chemical reaction produces a mixture of epimers, which are diastereomers that differ in configuration at only one stereocenter, effective separation and purification techniques are essential. In the context of prostaglandin synthesis, the formation of epimeric mixtures at the C-11 or C-15 positions is a common occurrence. nih.govresearchgate.net

Chromatographic methods are the primary tools for separating epimeric mixtures. High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is a powerful technique for separating closely related isomers. researchgate.net For instance, RP-HPLC has been used to separate the 15R and 15S epimers of prostaglandins. researchgate.net Simple and rapid chromatographic methods, sometimes coupled with a UV detector and a high-resolution mass spectrometer, have also been developed to identify and quantify epimers in complex mixtures. nih.gov

In some cases, chemical derivatization can facilitate separation. For example, converting the epimers into esters (e.g., methyl esters) can alter their chromatographic behavior, making separation more straightforward. researchgate.net Additionally, the formation of salts can be exploited for purification, as different salt derivatives may possess different melting points and solubilities, providing an alternative method for purification. googleapis.com

Molecular and Cellular Pharmacology of 11 Epi Lubiprostone

Investigation of Ion Channel Modulation

11-epi Lubiprostone (B194865), the active form of Lubiprostone, is a bicyclic fatty acid derivative of prostaglandin (B15479496) E1. wikipedia.orgnih.gov Its primary proposed mechanism of action involves the activation of Chloride Channel Protein 2 (ClC-2), a voltage-gated chloride channel located on the apical membrane of intestinal epithelial cells. wikipedia.orgdrugbank.commanagedhealthcareexecutive.com This activation is specific and potent, occurring in a protein kinase A-independent fashion. drugbank.commanagedhealthcareexecutive.com Studies using human embryonic kidney (HEK293) cells engineered to express human ClC-2 showed that Lubiprostone induces chloride currents with a half-maximal effective concentration (EC50) of approximately 17 to 24 nM. caymanchem.comphysiology.org

The activation of ClC-2 channels leads to an efflux of chloride ions into the intestinal lumen. drugbank.comnih.gov This is followed by a paracellular efflux of sodium ions to maintain electrical neutrality. drugbank.comnih.gov The resulting increase in luminal sodium chloride creates an osmotic gradient, drawing water into the intestine. drugbank.com This influx of fluid increases intestinal fluid secretion, which helps to soften stool and facilitate its passage. wikipedia.orgdrugbank.com Animal studies have confirmed that Lubiprostone administration leads to a dose-dependent increase in intestinal fluid volume and chloride concentration without affecting serum electrolyte levels. nih.govnih.gov

Table 1: Activation Profile of Lubiprostone on Recombinant Human ClC-2 Channels

| Cell Line | Parameter | Value | Reference |

| HEK293 cells expressing hClC-2 | EC₅₀ | ~17 nM | caymanchem.com |

| 293EBNA cells expressing hClC-2 | EC₅₀ | ~18-24 nM | physiology.org |

The specificity of Lubiprostone's action on ClC-2 has been a subject of scientific discussion, with some studies investigating its potential interaction with the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), another key chloride channel in the intestine. nih.govnih.gov

Further research suggests that Lubiprostone may indirectly activate CFTR. spandidos-publications.comresearchgate.netnih.gov This proposed mechanism involves Lubiprostone binding to the prostaglandin EP4 receptor, which in turn stimulates adenylate cyclase, increases intracellular cAMP, and subsequently activates CFTR. researchgate.netnih.gov Studies using Xenopus oocytes demonstrated that Lubiprostone did not directly activate either ClC-2 or CFTR channels. nih.gov However, in oocytes co-expressing CFTR and the EP4 receptor, Lubiprostone stimulated a chloride conductance that was sensitive to a CFTR inhibitor, confirming that CFTR can be activated by Lubiprostone via the EP4 receptor in this system. nih.gov Dual activation of both ClC-2 and CFTR by Lubiprostone has also been identified in murine nasal epithelium. nih.gov

Research into the molecular basis of Lubiprostone's action has sought to identify its binding site on the ClC-2 channel. Studies have pointed to a specific fatty acid binding site on human ClC-2 (hClC-2) that is crucial for its activation by Lubiprostone and other fatty acids. physiology.org A four-amino acid motif, RGET₆₉₁, has been identified as playing a significant functional role in this process. physiology.org When this site was mutated, the potency of Lubiprostone in activating the channel was significantly reduced, as evidenced by a rightward shift in the concentration-dependent activation curve (increased EC₅₀). physiology.org

This finding supports a mechanism of direct, allosteric modulation of the ClC-2 channel. The activation of hClC-2 by Lubiprostone at this site occurs independently of protein kinase A (PKA) and intracellular cAMP concentration. physiology.org Experiments using a PKA inhibitor or a mutant channel lacking the PKA activation site did not prevent channel activation by Lubiprostone. physiology.org This differentiates its direct action on ClC-2 from its indirect, receptor-mediated effects that may involve cAMP signaling. physiology.orgresearchgate.net

Potential Interactions with Other Chloride Channels (e.g., CFTR)

Prostanoid E-type Receptor (EP) Interaction Studies

As a prostaglandin E1 derivative, Lubiprostone has been investigated for its activity at prostanoid EP receptors, which are known to mediate a wide range of physiological effects in the gastrointestinal tract. nih.govresearchgate.net

Studies on isolated gastrointestinal tissues from both rats and humans have demonstrated that Lubiprostone acts as an agonist at specific EP receptor subtypes, primarily EP1 and EP4. nih.govjnmjournal.org

In rat and human stomach longitudinal muscle, Lubiprostone induces concentration-dependent contractions, an effect mediated by the activation of EP1 receptors. nih.gov This contractile effect was significantly inhibited by a selective EP1 receptor antagonist but not by antagonists for EP3 or EP4 receptors. nih.gov

Conversely, in rat and human colon circular muscle, Lubiprostone inhibits neuronally mediated contractions. nih.gov This inhibitory effect is mediated by the activation of pre-junctional EP4 receptors. The response was reduced by an EP4 receptor antagonist but not by antagonists for EP1 or EP3 receptors. nih.gov Lubiprostone has also been shown to stimulate duodenal bicarbonate secretion via EP4 receptor activation. science.gov The protective effects of Lubiprostone against NSAID-induced intestinal damage are also attributed to its action on EP4 receptors. nih.gov

Table 2: Pharmacological Activity of Lubiprostone at EP Receptors in Rat and Human Tissues

| Tissue | Species | Effect | Receptor | Potency (pEC₅₀ / pIC₅₀) | Reference |

| Stomach Longitudinal Muscle | Rat | Contraction | EP₁ | pEC₅₀: 7.0 ± 0.0 | nih.gov |

| Stomach Longitudinal Muscle | Human | Contraction | EP₁ | pEC₅₀: 6.4 ± 0.2 | nih.gov |

| Colon Circular Muscle (EFS-induced contraction) | Rat | Inhibition | EP₄ | pIC₅₀: 8.9 ± 0.4 | nih.gov |

| Colon Circular Muscle (EFS-induced contraction) | Human | Inhibition | EP₄ | pIC₅₀: 8.7 ± 0.9 | nih.gov |

pEC₅₀ is the negative logarithm of the molar concentration producing 50% of the maximal response. pIC₅₀ is the negative logarithm of the molar concentration causing 50% inhibition.

The activation of different EP receptor subtypes by Lubiprostone initiates distinct intracellular signaling pathways. nih.govresearchgate.netfrontiersin.orgkrcp-ksn.orgmdpi.com

EP1 Receptor Signaling: The EP1 receptor is coupled to Gαq/11 proteins. mdpi.com Its activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations. researchgate.netmdpi.com The contractile effect of Lubiprostone on stomach muscle is consistent with this calcium-mobilizing pathway. nih.govalliedacademies.org

EP4 Receptor Signaling: The EP4 receptor is primarily coupled to the stimulatory G-protein, Gαs. krcp-ksn.orgmdpi.com Activation of this pathway stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent activation of Protein Kinase A (PKA). frontiersin.orgmdpi.com The inhibitory effect of Lubiprostone on colonic neurons and its potential indirect activation of CFTR are consistent with this Gαs-cAMP pathway. researchgate.netnih.govnih.gov The EP4 receptor has also been described as coupling to Gαi or β-arrestin pathways in other contexts. krcp-ksn.orgmdpi.com

Comparative Analysis with Lubiprostone EP Receptor Profiles

Lubiprostone is known to interact with prostanoid E (EP) receptors, exhibiting a complex profile. It has been shown to induce contraction of stomach longitudinal muscle via EP₁ receptors and inhibit neuronally-mediated contractions of the colon through EP₄ receptors in both rat and human tissues. nih.govfda.gov Furthermore, it stimulates bicarbonate secretion in the stomach through EP₁ receptors and in the duodenum via a mechanism involving both EP₃ and EP₄ receptors. fda.gov

Table 1: Known EP Receptor Activity of Lubiprostone vs. Unknown Profile of 11-epi Lubiprostone

| Receptor | Observed Effect of Lubiprostone | Documented Effect of this compound |

|---|---|---|

| EP₁ | Agonist activity; contraction of stomach muscle; stimulation of gastric bicarbonate secretion. fda.govnih.gov | Data not available |

| EP₃ | Agonist activity; stimulation of duodenal bicarbonate secretion. fda.gov | Data not available |

| EP₄ | Agonist activity; inhibition of colonic contractions; stimulation of duodenal bicarbonate secretion. fda.govnih.gov | Data not available |

Exploration of Other Potential Molecular Targets

Enzyme Interactions (e.g., Carbonyl Reductase Specificity)

A key feature of Lubiprostone's metabolism is that it is not mediated by the cytochrome P450 system. unict.it Instead, it is rapidly metabolized within the stomach and jejunum by ubiquitously expressed carbonyl reductases. unict.ithpra.iedrugbank.comnih.gov This process involves the reduction of the carbonyl group at the 15-position to form its main metabolite, M3. unict.itdrugbank.com

The specificity of carbonyl reductase for this compound is not documented. A study on the enzymatic conversion would be necessary to determine if the change in stereochemistry at the C-11 position affects the binding and catalytic efficiency of carbonyl reductase. This would have implications for the pharmacokinetic profile of this compound, including its rate of metabolism and the formation of any subsequent metabolites.

Membrane Protein Interactions Beyond Ion Channels

Beyond its effects on ion channels, Lubiprostone's interactions with EP receptors, which are transmembrane proteins, are established. nih.gov There is also evidence suggesting that Lubiprostone may help restore mucosal barrier function through the restoration of tight junction protein complexes, such as occludin and claudin-2. hpra.ienih.gov

Whether this compound interacts with these or other membrane proteins remains an open question. Research would be needed to explore its binding to and functional effects on proteins involved in cell-cell adhesion, signal transduction, and transport to fully understand its cellular impact.

Intracellular Signaling Cascades Activated by this compound

Protein Kinase A (PKA)-Independent Mechanisms

Lubiprostone's primary mechanism of action is the activation of the type-2 chloride channel (ClC-2) on the apical membrane of intestinal epithelial cells. wikipedia.orgdrugs.com This activation is notably independent of the protein kinase A (PKA) signaling pathway. unict.itphysiology.orgd-nb.info Studies have confirmed that even in the presence of PKA inhibitors, Lubiprostone effectively stimulates ClC-2. d-nb.info

It is plausible that this compound would also act in a PKA-independent manner if its primary target remains the ClC-2 channel. However, without direct experimental evidence, it is impossible to confirm. The stereochemistry of the C-11 hydroxyl group could potentially influence its direct interaction with the channel protein, and thus its mechanism of activation.

Involvement of Cyclic Nucleotides and Calcium Pathways

The signaling pathways engaged by Lubiprostone are multifaceted. While its direct activation of ClC-2 appears to bypass secondary messengers, its interactions with EP receptors do involve these pathways. medchemexpress.com For instance, activation of the EP₄ receptor is linked to an increase in intracellular cyclic AMP (cAMP). In contrast, studies on human uterine smooth muscle cells showed Lubiprostone decreased intracellular calcium, whereas prostaglandins (B1171923) like PGE₁ and PGE₂ caused an increase. nih.gov

The effect of this compound on cyclic nucleotide and calcium pathways is entirely unknown. Determining whether this isomer modulates intracellular levels of cAMP or calcium, either through receptor-mediated or direct mechanisms, would be essential for defining its signaling profile and predicting its cellular consequences.

Modulation of Gene Expression and Protein Trafficking

Research indicates that lubiprostone can modulate the expression of genes related to intestinal barrier function and inflammation. In a study using apolipoprotein E-deficient mice fed a Western diet, supplementation with lubiprostone led to the upregulation of mRNA levels for the tight junction proteins zona occludens protein-1 (ZO-1) and occludin in the ileum. plos.org This suggests a transcriptional-level regulation contributing to the enhancement of the intestinal barrier.

Furthermore, studies on human colon crypts and Caco-2/BBE cell lines have demonstrated that lubiprostone can counteract cortisol-induced changes in tight junction protein expression. umich.edu Specifically, lubiprostone prevented the decrease in occludin and claudin-1 expression and the increase in claudin-2 expression caused by cortisol. umich.edu This modulation of gene expression is associated with the regulation of the glucocorticoid receptor (GR). Lubiprostone was found to reverse the cortisol-induced downregulation of GR protein expression and its binding to the occludin promoter region. umich.edu It also normalized the corticosterone-induced downregulation of the GR co-chaperone proteins p23 and FKBP5 in rat colonic cells. umich.edu

In the context of cystic fibrosis (CF), a disease caused by mutations in the CFTR gene, lubiprostone has been investigated for its potential to modulate related gene expression. nih.gov In a study on CF mice, lubiprostone treatment was found to decrease the expression of several mast cell genes in the intestine, which were highly elevated compared to wildtype mice, down to control levels. nih.gov This indicates an immunomodulatory effect at the level of gene expression.

Regarding protein trafficking, lubiprostone has been shown to influence the localization of key proteins involved in intestinal barrier function and ion transport. A primary mechanism involves the trafficking of tight junction proteins. nih.gov Studies have demonstrated that lubiprostone promotes the localization of occludin to the tight junction, thereby enhancing intestinal barrier integrity. umich.edumdpi.com This effect on protein trafficking is thought to be a key component of its protective effects on the intestinal mucosa. mdpi.com

The trafficking of ion channels is another area of interest. While the precise mechanisms are still debated, some evidence suggests that lubiprostone's effects may involve the trafficking of ion transporters. researchgate.net For instance, it has been proposed that lubiprostone may cause the simultaneous internalization of ClC-2 channels, which would decrease the absorption of intraluminal chloride and water. researchgate.net

The following tables summarize the observed effects of lubiprostone on gene expression and protein trafficking based on available research findings.

Table 1: Modulation of Gene Expression by Lubiprostone

| Gene | Organism/Cell Line | Experimental Condition | Effect of Lubiprostone | Reference |

|---|---|---|---|---|

| Zona Occludens-1 (ZO-1) | Mouse (ApoE-/-) | Western Diet | Upregulation of mRNA | plos.org |

| Occludin | Mouse (ApoE-/-) | Western Diet | Upregulation of mRNA | plos.org |

| Occludin | Rat (Colon Crypts), Human (Caco-2/BBE cells) | Cortisol/Corticosterone Treatment | Prevents downregulation | umich.edu |

| Claudin-1 | Rat (Colon Crypts) | Water Avoidance Stress | Prevents downregulation | umich.edu |

| Claudin-2 | Rat (Colon Crypts), Human (Caco-2/BBE cells) | Water Avoidance Stress/Cortisol Treatment | Prevents upregulation | umich.edumdpi.com |

| Glucocorticoid Receptor (GR) | Human (Caco-2/BBE cells, Colon Crypts) | Cortisol Treatment | Reverses downregulation | umich.edu |

| p23 (GR co-chaperone) | Rat (Colonic cells) | Corticosterone Treatment | Normalizes downregulation | umich.edu |

| FKBP5 (GR co-chaperone) | Rat (Colonic cells) | Corticosterone Treatment | Normalizes downregulation | umich.edu |

Table 2: Modulation of Protein Trafficking by Lubiprostone

| Protein | Location | Effect of Lubiprostone | Reference |

|---|---|---|---|

| Occludin | Intestinal Epithelial Tight Junctions | Promotes localization to the tight junction | umich.edumdpi.com |

Preclinical Mechanistic Investigations of 11 Epi Lubiprostone in Vitro and Ex Vivo Models

Cellular Models for Ion Transport and Fluid Secretion Analysis

Cellular models are crucial for dissecting the specific molecular and ionic events triggered by 11-epi Lubiprostone (B194865) at the single-cell level or in a monolayer, free from the systemic influences present in whole organisms.

Studies on various epithelial cell lines have been instrumental in identifying the primary targets of 11-epi Lubiprostone. The human colonic adenocarcinoma cell line, T84, has been widely used as a model for electrogenic chloride (Cl⁻) secretion. researchgate.net In T84 cells, this compound stimulates Cl⁻ secretion in a concentration-dependent manner. nih.gov Some studies suggest this action is mediated through the activation of the cystic fibrosis transmembrane conductance regulator (CFTR) via a prostaglandin (B15479496) E receptor 4 (EP4) and cyclic AMP (cAMP) pathway. researchgate.net

Work on amphibian A6 epithelial cells revealed that this compound activates two distinct types of anion channels. physiology.org At lower concentrations (<100 nM), it activates a channel with properties consistent with the ClC-2 chloride channel, while higher concentrations (>100 nM) activate a channel with characteristics of CFTR. researchgate.netphysiology.org Similarly, in Calu-3 cells, derived from human airway submucosal glands, this compound was found to stimulate anion secretion, a response that was not diminished even when CFTR was significantly inhibited, pointing towards the involvement of alternate channels like ClC-2. physiology.org Patch clamp studies using human cell lines have consistently shown that the biological activity of this compound is primarily observed on the apical (luminal) side of the gastrointestinal epithelium. drugbank.comfda.gov

| Cell Line | Key Finding | Observed Mechanism | Reference |

|---|---|---|---|

| T84 (Human Colonic) | Stimulates concentration-dependent electrogenic Cl⁻ secretion. | Activation of CFTR via EP4 receptor and cAMP signaling. researchgate.net Some evidence points to direct ClC-2 activation. nih.gov | researchgate.netnih.gov |

| A6 (Amphibian Kidney) | Activates two types of anion channels depending on concentration. | Low concentrations (<100 nM) activate ClC-2 like channels; higher concentrations (>100 nM) activate CFTR-like channels. physiology.org | physiology.org |

| Calu-3 (Human Airway) | Induces anion secretion. | Mechanism appears independent of CFTR, suggesting ClC-2 involvement. physiology.org | physiology.org |

| HEK293 (Human Embryonic Kidney) | Used to express and study specific channels like ClC-2 in isolation. | Confirmed that this compound can activate expressed ClC-2 channels. physiology.org | physiology.org |

While established cell lines offer consistency, primary cell cultures provide a model that more closely resembles the in vivo environment. Investigations using primary cultures of human hepatocytes have shown that this compound does not induce key cytochrome P450 isoforms (1A2, 2B6, 2C9, and 3A4), suggesting a low potential for certain types of drug-drug interactions. fda.gov The majority of its metabolism appears to be mediated by ubiquitously expressed carbonyl reductase within the stomach and jejunum, rather than the hepatic cytochrome P450 system. fda.gov

Epithelial Cell Line Studies (e.g., A6 epithelial cells, human cell lines)

Isolated Tissue and Organ Bath Studies

Ex vivo studies using isolated tissues allow for the examination of this compound's effects on intact intestinal architecture, including the muscle layers, mucosa, and the enteric nervous system, providing a more integrated physiological perspective.

Organ bath studies have revealed that this compound directly modulates gastrointestinal smooth muscle contractility, an action distinct from its secretagogue effects. nih.gov In isolated murine small intestinal tissues, the compound caused a dose-dependent increase in the contractions of circular smooth muscles, but not longitudinal muscles. nih.gov This pro-contractile effect was inhibited by a prostaglandin EP₁ receptor antagonist, indicating an EP₁-mediated pathway. nih.govjnmjournal.org Furthermore, this compound induced a dose-dependent increase in the basal tone of the pyloric sphincter, which was also attenuated by an EP₁ antagonist. nih.govjnmjournal.org

In rat and human stomach longitudinal muscle preparations, this compound induced contractions, an effect also inhibited by an EP₁ receptor antagonist. researchgate.net Conversely, it inhibited neuronally mediated contractions in rat and human colon circular muscle, an effect that was reduced by an EP₄ receptor antagonist. researchgate.net These findings suggest that this compound has complex, region-specific, and receptor-dependent effects on gut motility. nih.govresearchgate.net

| Tissue Preparation | Effect of this compound | Mediating Receptor | Reference |

|---|---|---|---|

| Murine Small Intestine (Circular Muscle) | Dose-dependent increase in EFS-induced contractions. | EP₁ | nih.gov |

| Murine Small Intestine (Longitudinal Muscle) | No effect on basal tension or EFS-induced contractions. | N/A | nih.gov |

| Murine Pyloric Sphincter | Dose-dependent increase in basal tone. | EP₁ | nih.gov |

| Rat & Human Stomach (Longitudinal Muscle) | Induces contraction. | EP₁ | researchgate.net |

| Rat & Human Colon (Circular Muscle) | Inhibits electrically stimulated, neuronal contractions. | EP₄ | researchgate.net |

The primary and most well-documented action of this compound is the stimulation of intestinal fluid and electrolyte secretion. This has been consistently demonstrated in ex vivo Ussing chamber studies using intestinal segments from various species, including guinea pig, mouse, and human. nih.govscience.gov When applied to the mucosal side of isolated guinea pig small intestine and colon, this compound evokes a concentration-dependent increase in short-circuit current (Isc), a measure of active ion transport, which is primarily driven by Cl⁻ secretion. nih.gov This leads to the passive movement of sodium and water into the intestinal lumen, increasing the liquidity of luminal contents. jnmjournal.orgdrugbank.com

Studies on murine intestinal segments confirmed that the stimulated current was Cl⁻-dependent. science.gov Controversies exist regarding the precise channel involved, with some studies in human intestinal epithelium suggesting the response is blocked by EP₄ receptor antagonists and absent in tissues from cystic fibrosis patients, implicating CFTR. researchgate.net Other work, however, supports a direct role for ClC-2 channels. nih.govrevistagastroenterologiamexico.org Regardless of the exact channel, the resulting secretion promotes gastrointestinal transit. jnmjournal.org

Beyond secretion, preclinical evidence strongly supports a role for this compound in enhancing mucosal barrier function. tandfonline.com In a porcine model of ischemic intestinal injury, this compound stimulated the recovery of mucosal barrier function, evidenced by concentration-dependent increases in transepithelial electrical resistance (TER), a measure of tissue integrity. physiology.org This was accompanied by a significant reduction in the flux of mannitol, a marker of paracellular permeability. physiology.org

The mechanism for this barrier restoration is linked to the modulation of tight junction proteins. tandfonline.com In the ischemia-injured tissues treated with this compound, the tight junction protein occludin was restored to its proper localization at the tight junction complex, compared to diffuse staining in untreated tissues. tandfonline.comphysiology.org Similar findings were observed in ex vivo studies using colonic biopsies from patients with Crohn's disease. In these tissues, this compound selectively improved TER, and this improvement was associated with increased membrane localization of occludin. nih.gov This effect on barrier integrity appears to be mediated by the activation of ClC-2, which has been shown to modulate tight junctions through the intracellular trafficking of occludin. nih.govplos.org Studies on porcine esophageal mucosa also showed that this compound protected against acid-induced injury and augmented recovery, an effect blocked by a ClC-2 inhibitor. physiology.org

| Model | Key Parameter Measured | Effect of this compound | Associated Molecular Change | Reference |

|---|---|---|---|---|

| Ischemic-Injured Porcine Ileum | Transepithelial Electrical Resistance (TER) | Stimulated a twofold increase in TER. | Restored occludin localization to tight junctions. | physiology.org |

| Ischemic-Injured Porcine Ileum | Mannitol Flux (Paracellular Permeability) | Significantly reduced mucosal-to-serosal flux. | N/A | physiology.org |

| Colonic Biopsies (Crohn's Disease) | Transepithelial Electrical Resistance (TER) | Selectively improved TER in both remission and active disease biopsies. | Increased membrane localization of occludin. | nih.gov |

| Acid-Injured Porcine Esophagus | Transepithelial Electrical Resistance (TER) | Augmented recovery of TER after injury. | Well-defined membrane localization of occludin. | physiology.org |

Fluid and Electrolyte Secretion in Intestinal Segments

In Vivo Models for Functional and Mechanistic Studies (Excluding Clinical Outcomes)

Preclinical in vivo studies using various animal models have been instrumental in elucidating the functional and mechanistic properties of Lubiprostone, a bicyclic fatty acid derived from prostaglandin E1. koreamed.orgresearchgate.net These studies provide foundational knowledge on how the compound interacts with the gastrointestinal (GI) system, independent of its secretagogue effects.

Animal Models for Investigating Intestinal Transit Modulation

Animal models have demonstrated that Lubiprostone influences gastrointestinal transit times. In healthy dogs, Lubiprostone was shown to accelerate small bowel and colonic transit. openaccessjournals.comnih.gov Similarly, studies in rats found that while the compound may delay gastric emptying, it significantly accelerates both small and large intestinal transit. koreamed.orgopenaccessjournals.com This acceleration of transit is believed to be a secondary effect of increased fluid secretion, which distends the intestinal lumen and stimulates local receptors sensitive to stretch, thereby promoting motility. nih.govnih.govresearchgate.net However, evidence also points towards direct effects on gastrointestinal motility, independent of fluid secretion. koreamed.orgjnmjournal.org

Studies on Localized Gastrointestinal Effects

Ex vivo and in vivo animal models have revealed that Lubiprostone exerts distinct, localized effects on different segments of the gastrointestinal tract. These effects are often mediated through prostaglandin receptors, highlighting a mechanism that goes beyond its well-established role as a chloride channel activator. jnmjournal.orgjnmjournal.org

| Gastrointestinal Region | Animal Model | Observed Effect | Proposed Mechanism | Citation |

| Pyloric Sphincter | Mouse | Increased basal tone | EP₁ receptor-mediated | scispace.comjnmjournal.org |

| Stomach (Longitudinal Muscle) | Rat, Human | Contraction | EP₁ receptor-mediated | koreamed.orgresearchgate.net |

| Small Intestine (Circular Muscle) | Mouse | Increased contractility | EP₁ receptor-mediated | scispace.comjnmjournal.orgjnmjournal.org |

| Small Intestine (Mucosa) | Mouse | Mucin release | Prostaglandin-like action | |

| Colon (Circular Muscle) | Rat, Human | Inhibition of neuronal contractions | EP₄ receptor-mediated | koreamed.orgresearchgate.net |

| Colon | Mouse | Hyperpolarization of ICCs | ATP-sensitive K+ channel activation | koreamed.org |

Table 1: Summary of Localized Gastrointestinal Effects of Lubiprostone in Preclinical Models. ICCs (Interstitial Cells of Cajal).

Analysis of Tissue-Specific Receptor Expression and Activation

The mechanism of action for Lubiprostone is multifaceted, involving the activation of specific receptors that are expressed in various gastrointestinal tissues. While initially identified as a selective activator of type-2 chloride channels (ClC-2), subsequent research has revealed a more complex interaction with other channels and receptors. nih.govjnmjournal.orgnih.gov

Chloride Channel Activation: The primary mechanism attributed to Lubiprostone is the activation of ClC-2 channels on the apical membrane of intestinal epithelial cells, leading to chloride and fluid secretion. researchgate.netnih.govjnmjournal.org Some evidence also suggests an interaction with the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel, particularly at higher concentrations. jnmjournal.orgnih.gov Studies using ClC-2 knockout mice have confirmed that the channel is necessary for the compound's full effect, as these animals did not exhibit the expected response to Lubiprostone. nih.gov Furthermore, Lubiprostone has been shown to promote the proper localization of tight junction proteins like occludin, thereby enhancing intestinal barrier function, a process linked to ClC-2 activation. umich.edunih.gov

Prostaglandin Receptor Activation: Lubiprostone, being a prostaglandin E1 derivative, also interacts with prostaglandin E (EP) receptors, which are expressed throughout the GI tract. koreamed.orgjnmjournal.org This interaction contributes to its effects on motility.

EP₁ Receptors: In the stomach and small intestine of rats and mice, the contractile effects of Lubiprostone are mediated by EP₁ receptors. researchgate.netscispace.comjnmjournal.org Antagonists for the EP₁ receptor have been shown to block these pro-contractile effects. scispace.comjnmjournal.orgjnmjournal.org

EP₄ Receptors: In the colon, Lubiprostone's inhibitory effect on muscle contractions is mediated through the activation of EP₄ receptors. koreamed.orgresearchgate.net Activation of EP₄ receptors is also implicated in its ability to stimulate duodenal bicarbonate secretion in rats. mdpi.com

Some studies suggest that the activation of EP receptors may also play a role in the fluid secretion mechanism by increasing intracellular cAMP, which can then activate CFTR. nih.gov The differential effects of Lubiprostone in various parts of the gut can be attributed to the tissue-specific expression and distribution of these different receptor subtypes. koreamed.orgresearchgate.net

| Receptor/Channel | Tissue Location | Animal Model | Observed Activation/Effect | Citation |

| ClC-2 Channel | Intestinal Epithelium | Porcine, Rodent | Chloride secretion, barrier function repair | nih.govumich.edunih.gov |

| CFTR Channel | Intestinal Epithelium | Murine | Chloride secretion (often at higher concentrations) | jnmjournal.orgnih.gov |

| EP₁ Receptor | Stomach, Small Intestine | Rat, Mouse | Smooth muscle contraction | researchgate.netscispace.comjnmjournal.org |

| EP₄ Receptor | Colon, Duodenum | Rat | Inhibition of muscle contraction, bicarbonate secretion | koreamed.orgresearchgate.netmdpi.com |

| ATP-sensitive K+ Channel | Colonic ICCs | Mouse | Membrane hyperpolarization | koreamed.org |

Table 2: Summary of Tissue-Specific Receptor and Channel Activation by Lubiprostone.

Metabolic Pathways and Biotransformation of 11 Epi Lubiprostone Preclinical Focus

Enzymatic Biotransformation Pathways (e.g., Carbonyl Reductase System)

The primary metabolic pathway for lubiprostone (B194865), and likely for its 11-epi epimer, does not involve the hepatic cytochrome P450 system. wikipedia.orgfda.govdrugbank.com Instead, biotransformation is mediated by ubiquitously expressed carbonyl reductases. fda.govdrugbank.comfda.gov These enzymes are responsible for the reduction of a carbonyl group on the lubiprostone molecule. fda.govdrugbank.com Specifically, microsomal carbonyl reductase is implicated in the extensive biotransformation of lubiprostone. fda.govfda.govfda.gov This enzymatic process occurs locally, with studies in animals indicating that metabolism happens rapidly within the stomach and jejunum. fda.govfda.govtandfonline.com Carbonyl reductases belong to the superfamily of aldo-keto reductases (AKR) and short-chain dehydrogenases/reductases (SDR), which are involved in the metabolism of a wide range of endogenous and exogenous compounds. nih.gov

Identification and Characterization of Metabolites (e.g., M3 and its epimers)

The main and only measurable metabolite of lubiprostone identified in plasma is designated as M3. wikipedia.orgfda.govresearchgate.net It is formed through the reduction of the carbonyl group at the 15-hydroxy moiety of the parent compound. fda.govdrugbank.comfda.gov This reduction results in the formation of both α-hydroxy and β-hydroxy epimers of the M3 metabolite. fda.govdrugbank.comfda.gov Despite the extensive metabolism of lubiprostone, the M3 metabolite constitutes less than 10% of the total administered radiolabeled dose. fda.govdrugbank.comfda.gov Due to the low systemic availability of lubiprostone, its concentrations in plasma are below the level of quantitation; however, the pharmacokinetic parameters of M3 have been characterized. fda.govfda.gov

Table 1: Key Metabolites of Lubiprostone

| Metabolite | Formation Pathway | Key Characteristics |

|---|

| M3 | Reduction of the carbonyl group at the 15-hydroxy moiety by carbonyl reductase. fda.govdrugbank.comfda.gov | Consists of α-hydroxy and β-hydroxy epimers. fda.govdrugbank.comfda.gov It is the only measurable active metabolite in plasma. fda.govfda.gov |

Hepatic Cytochrome P450 System Involvement Evaluation

Preclinical and in vitro studies have consistently demonstrated that the hepatic cytochrome P450 (CYP450) system is not involved in the metabolism of lubiprostone. wikipedia.orgfda.govdrugbank.com In vitro studies using human liver microsomes have confirmed this lack of involvement. fda.govfda.gov Furthermore, lubiprostone does not inhibit various CYP450 isoforms, including 3A4, 2D6, 1A2, 2A6, 2B6, 2C9, 2C19, or 2E1. fda.govfda.gov Additionally, in vitro studies with primary human hepatocytes have shown no induction of CYP450 isoforms 1A2, 2B6, 2C9, and 3A4 by lubiprostone. fda.govfda.gov This lack of interaction with the CYP450 system suggests a low potential for drug-drug interactions for lubiprostone and, by extension, for 11-epi-lubiprostone. tandfonline.com

Table 2: Evaluation of Cytochrome P450 Involvement for Lubiprostone

| CYP450 Interaction | Finding | Source |

|---|---|---|

| Metabolism | Not mediated by the hepatic cytochrome P450 system. | wikipedia.orgfda.govdrugbank.com |

| Inhibition | Does not inhibit CYP450 isoforms 3A4, 2D6, 1A2, 2A6, 2B6, 2C9, 2C19, or 2E1. | fda.govfda.gov |

| Induction | Does not induce CYP450 isoforms 1A2, 2B6, 2C9, and 3A4. | fda.govfda.gov |

Enterohepatic Recirculation and Localized Metabolism Considerations

The metabolism of lubiprostone is highly localized to the gastrointestinal tract, particularly the stomach and jejunum. fda.govfda.govresearchgate.net This localized metabolism occurs rapidly, likely before any significant systemic absorption of the parent drug. fda.govfda.gov Enterohepatic recirculation is a process where a drug or its metabolites are excreted in the bile, pass into the intestine, and are then reabsorbed back into the portal circulation. iqpc.comresearchgate.netresearchgate.net While there is no direct mention of enterohepatic recirculation for 11-epi-lubiprostone or lubiprostone in the search results, the process is a consideration for drugs that are excreted in the bile. iqpc.comresearchgate.net However, given that lubiprostone is extensively metabolized in the upper GI tract and has very low systemic availability, significant biliary excretion and subsequent enterohepatic recirculation of the parent compound seem unlikely. fda.govfda.gov The majority of the administered dose is recovered in urine and feces as metabolites. fda.govresearchgate.net

Advanced Analytical and Bioanalytical Techniques for 11 Epi Lubiprostone Research

Quantitative and Qualitative Analysis Methodologies

Accurate identification and quantification of 11-epi Lubiprostone (B194865), particularly in the presence of its parent compound and other related substances, rely on high-resolution analytical methods.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the bioanalysis of Lubiprostone and its metabolites, including epimers like 11-epi Lubiprostone. nih.gov Due to the low systemic availability and plasma concentrations of the parent drug, which are often below the limit of quantitation (10 pg/mL), analytical methods frequently target its more abundant metabolites. nih.govfda.govfda.gov For instance, the major and active metabolite, M3, which is formed by the reduction of the C-15 keto group and exists as α-hydroxy and β-hydroxy epimers, is a common analyte for pharmacokinetic studies. nih.govnih.gov

A highly sensitive and selective LC-MS/MS method has been developed for the quantification of 15-hydroxylubiprostone, a key metabolite, in human plasma. nih.gov Such methods are essential for clinical pharmacology studies, providing the necessary sensitivity to measure the low concentrations of metabolites following administration of the parent drug. nih.govresearchgate.net The development of these methods involves meticulous optimization of chromatographic separation and mass spectrometric detection parameters to ensure accuracy, precision, and robustness. nih.gov Sample preparation, often involving liquid-liquid extraction or protein precipitation, is a critical step to isolate the analytes from complex biological matrices like plasma. nih.govnih.gov

Table 1: Example Parameters for LC-MS/MS Analysis of a Lubiprostone Metabolite

| Parameter | Description | Source |

|---|---|---|

| Chromatography | Reversed-phase high-performance liquid chromatography (HPLC) | nih.govresearchgate.net |

| Column | C18 column (e.g., Thermo BDS Hypersil C18, 4.6 mm × 100 mm, 2.4 µm) | researchgate.net |

| Mobile Phase | A gradient mixture of an aqueous solution (e.g., with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) | umich.edu |

| Ionization | Positive or Negative Electrospray Ionization (ESI) | researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.netumich.edu |

| Lower Limit of Quantification (LLOQ) | Can achieve levels in the low pg/mL range (e.g., 1.0 pg/mL for 15-Hydroxy Lubiprostone) | nih.govcliantha.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including the confirmation of stereochemistry in epimers like this compound. nih.govmdpi.com While direct NMR data for this compound is not widely published, the methodologies for its characterization would follow established principles of small molecule analysis. google.commdpi.com

A comprehensive NMR analysis to differentiate between Lubiprostone and its 11-epi epimer would involve a suite of 1D and 2D NMR experiments. nih.govmdpi.com

1D NMR: 1H NMR provides information on the chemical environment and connectivity of protons, while 13C NMR identifies all unique carbon atoms in the molecule. mdpi.commdpi.com The chemical shifts (δ) of the protons and carbons attached to and near the C-11 chiral center would be distinctly different between the two epimers. For Lubiprostone, a characteristic 1H NMR signal appears at δ 4.19 (ddd, J=11.4, 10.0, 7.2 Hz, 1H). google.com The corresponding signal for the 11-epi form would exhibit a different chemical shift and coupling constants due to the altered spatial orientation of the hydroxyl group.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the complete covalent framework of the molecule by revealing proton-proton and proton-carbon connectivities through bonds. mdpi.comnih.gov

NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are crucial for determining the through-space proximity of atoms. mdpi.com These experiments would provide definitive evidence of the relative stereochemistry at C-11 by showing correlations between the C-11 proton and other protons in the molecule, which would differ significantly between the epimers.

Table 2: NMR Techniques for Differentiating Epimers

| Technique | Purpose | Source |

|---|---|---|

| 1H and 13C NMR | Identify unique proton and carbon environments; differences in chemical shifts indicate structural variation. | mdpi.commdpi.com |

| COSY | Establish proton-proton (H-H) coupling networks to trace the carbon skeleton. | mdpi.com |

| HSQC / HMBC | Correlate protons to their directly attached carbons (HSQC) and to carbons 2-3 bonds away (HMBC) to confirm the molecular structure. | mdpi.com |

| NOESY / ROESY | Detect through-space correlations between protons to elucidate the 3D structure and relative stereochemistry of chiral centers. | mdpi.com |

Assessing the epimeric purity of Lubiprostone is critical for quality control, and this is achieved using chiral chromatography. chiralpedia.com This technique is designed to separate enantiomers or, as in this case, diastereomers (epimers) that have different physicochemical properties. chiralpedia.com High-Performance Liquid Chromatography (HPLC) is the most common platform for this analysis. chiralpedia.comgoogle.com

The separation relies on the differential interaction of the epimers with a chiral environment, which is typically provided by a Chiral Stationary Phase (CSP). chiralpedia.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used due to their versatility. chiralpedia.com The method can be performed in either normal-phase or reversed-phase mode. lcms.cz A patent for analyzing Lubiprostone-related substances describes a normal-phase HPLC method using a mobile phase of n-hexane, ethanol (B145695), and glacial acetic acid, which was developed to avoid the bimodal peak issues seen in some traditional methods. google.com The choice of mobile phase and stationary phase is optimized to achieve baseline separation of the this compound peak from the Lubiprostone peak, allowing for accurate quantification of epimeric purity. nih.govmdpi.com

Table 3: General Approach for Chiral HPLC Method Development

| Component | Description | Source |

|---|---|---|

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) | chiralpedia.com |

| Stationary Phase | Chiral Stationary Phase (CSP), often polysaccharide-based (e.g., amylose or cellulose derivatives). | chiralpedia.comlcms.cz |

| Mobile Phase (Normal Phase) | A non-polar solvent like n-hexane mixed with a polar modifier such as ethanol or isopropanol, and an acidic or basic additive. | google.comlcms.cz |

| Mobile Phase (Reversed Phase) | An aqueous buffer mixed with an organic solvent like acetonitrile or methanol. Often more compatible with MS detection. | lcms.cz |

| Detector | Ultraviolet (UV) absorption detector (e.g., at 294 nm) or Mass Spectrometer (MS). | google.comlcms.cz |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

In Vitro Assay Development for Target Engagement and Functional Activity

Determining the biological activity of this compound requires the development of specific in vitro assays to measure its interaction with molecular targets (target engagement) and the subsequent physiological response (functional activity).

Lubiprostone's primary mechanism of action involves the activation of type-2 chloride channels (ClC-2) on the apical membrane of intestinal epithelial cells. nih.govdrugbank.com Patch-clamp electrophysiology is the gold-standard technique for directly measuring the activity of ion channels. nih.gov This method allows researchers to record the ionic currents flowing through a single channel or across the entire membrane of a cell. nih.gov

Studies using whole-cell patch-clamp have demonstrated that Lubiprostone activates ClC-2 channel currents in cells engineered to express these channels, such as human embryonic kidney (HEK)-293 cells. nih.gov This technique was also used to investigate the effects of Lubiprostone on the pacemaker activity of interstitial cells of Cajal (ICCs) from the mouse colon. nih.gov In these cells, Lubiprostone was found to hyperpolarize the cell membrane and inhibit the generation of pacemaker potentials, an effect mediated by the activation of ATP-sensitive K+ channels, independent of prostaglandin (B15479496) EP receptors. nih.gov A similar patch-clamp approach would be employed to characterize the activity of this compound, determining if it also activates ClC-2 or other ion channels and with what potency compared to the parent drug.

Table 4: Representative Patch Clamp Electrophysiology Findings for Lubiprostone

| Cell Type | Technique | Observed Effect of Lubiprostone | Proposed Mechanism | Source |

|---|---|---|---|---|

| Human Cell Lines | Patch Clamp Study | Activation of apical ClC-2 channels. | Direct activation of ClC-2, bypassing opiate antisecretory action. | fda.gov |

| HEK-293 cells transfected with human ClC-2 | Whole-cell patch-clamp | Activation of ClC-2 channel currents (EC50 of 17 nM). | Direct opening of ClC-2 channels. | nih.gov |

| Mouse Colonic Interstitial Cells of Cajal (ICCs) | Whole-cell patch-clamp | Membrane hyperpolarization and inhibition of pacemaker potentials. | Activation of ATP-sensitive K+ channels, independent of EP receptors. | nih.gov |

While Lubiprostone's primary target is the ClC-2 channel, its structural similarity to prostaglandin E1 suggests a potential for interaction with prostanoid (EP) receptors. nih.govnih.gov Radioligand binding assays are a fundamental method to determine the affinity of a compound for a specific receptor. giffordbioscience.comuni-regensburg.de These assays measure the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radioactive ligand (e.g., [3H]-PGE2) that is known to bind to the receptor of interest. nih.gov

Competition radioligand binding assays have been performed for Lubiprostone using membranes from cells recombinantly expressing human EP receptors (EP1, EP2, EP3, and EP4). nih.gov In these studies, Lubiprostone showed very weak affinity for the EP1, EP2, and EP3 receptors. nih.gov It did, however, display some affinity for the EP4 receptor, although this interaction has been a subject of controversy in the literature. nih.govnih.gov To evaluate this compound, it would be tested in the same panel of assays. The resulting data, typically expressed as an inhibition constant (Ki), would quantify its binding affinity for each receptor subtype, allowing for a direct comparison with Lubiprostone and other standard ligands. giffordbioscience.com

Table 5: Reported Binding Affinity (Ki, nM) of Lubiprostone for Human EP Receptors

| Receptor | Radioligand | Lubiprostone Ki (nM) | Reference Ligand (PGE2) Ki (nM) | Source |

|---|---|---|---|---|

| EP1 | [3H]-PGE2 | >10,000 | 2.8 | nih.gov |

| EP2 | [3H]-PGE2 | >10,000 | 1.3 | nih.gov |

| EP3 | [3H]-PGE2 | >10,000 | 0.5 | nih.gov |

| EP4 | [3H]-PGE2 | 910 | 0.8 | nih.gov |

Cell-Based Reporter Assays for Signaling Pathway Activation

Cell-based reporter assays are indispensable tools for dissecting the signaling pathways modulated by this compound. These assays are designed to measure the activation or inhibition of specific cellular signaling cascades upon treatment with the compound. Given that Lubiprostone, the parent compound, is known to interact with multiple targets, including chloride channels and prostanoid receptors, a variety of reporter systems are utilized to characterize the activity of its epimers. nih.govnih.gov

The primary mechanism of Lubiprostone involves the activation of the type-2 chloride channel (ClC-2), which is a key component of the apical membrane in intestinal epithelial cells. drugbank.comdroracle.ai However, research also points to the involvement of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel and prostaglandin E (EP) receptors, specifically EP4 and EP1, in mediating its effects. nih.govresearchgate.net These interactions trigger downstream signaling events, such as modulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. researchgate.netchporto.pt

To investigate the specific effects of this compound, researchers employ reporter assays that can quantify these downstream events. For instance, cAMP-sensitive reporter gene assays, often using a luciferase or β-galactosidase reporter gene linked to a cAMP response element (CRE), can determine if this compound activates G-protein coupled receptors (GPCRs) like the EP4 receptor, which leads to an increase in intracellular cAMP. researchgate.net Studies on Lubiprostone have used T84 human colon carcinoma cells, a common model for intestinal Cl- secretion, to demonstrate a rise in cAMP levels, an effect that was blocked by EP4-receptor antagonists. researchgate.net

Furthermore, functional cell-based assays that measure ion transport, such as the short-circuit current (Isc) measurement in Ussing chambers, serve a similar purpose. researchgate.net While not a traditional reporter gene assay, this technique provides a direct readout of chloride channel activation in polarized epithelial cell monolayers, such as T84 or human colonic epithelial cells. nih.govresearchgate.net By applying this compound to the apical side of these cells, researchers can quantify the resulting change in ion current to determine its potency as a chloride channel activator. Studies have shown that Lubiprostone's effect on chloride secretion is mediated through both ClC-2 and CFTR channels. nih.govnih.gov

The following table summarizes the key cell-based assays relevant to this compound research:

Table 1: Cell-Based Reporter Assays for this compound

| Assay Type | Principle | Application for this compound Research | Cell Models | Key Findings for Parent Compound (Lubiprostone) |

|---|---|---|---|---|

| cAMP Response Element (CRE) Reporter Assay | Measures changes in intracellular cAMP levels. A reporter gene (e.g., luciferase) is linked to CRE. Ligand binding to GPCRs (like EP4) elevates cAMP, activating transcription of the reporter gene. | To determine if this compound activates EP4 receptors and its downstream cAMP signaling pathway. | T84 human colon carcinoma cells, HEK293 cells expressing specific EP receptors. | Lubiprostone induces a rise in cAMP levels, which is sensitive to EP4-receptor blockage. researchgate.netchporto.pt |

| Serum Response Element (SRE) / NF-κB Reporter Assay | Measures activation of other signaling pathways like MAPK/ERK or inflammatory responses. Reporter genes are linked to SRE or NF-κB response elements. | To investigate potential off-target effects or alternative signaling pathways of this compound, such as those linked to EP1 receptor activation or cellular stress. | Intestinal epithelial cell lines (e.g., Caco-2). | Lubiprostone can increase contractility of intestinal smooth muscles through an EP1-mediated pathway. nih.govjnmjournal.org |

| Ion Flux Assays (e.g., Iodide Efflux) | A functional assay measuring anion channel activity. Cells are loaded with iodide, and the rate of iodide efflux upon stimulation with the compound is measured, often using an ion-selective electrode. | To quantify the ability of this compound to activate chloride channels like ClC-2 and CFTR. | T84 cells, Fischer rat thyroid (FRT) cells expressing specific channels. | Lubiprostone activates both ClC-2 and CFTR-dependent chloride secretion. nih.govresearchgate.net |

| Short-Circuit Current (Isc) Measurement | Measures net ion transport across a polarized epithelial cell monolayer mounted in an Ussing chamber. An increase in Isc upon apical application indicates anion secretion (e.g., chloride). | To provide a quantitative measure of this compound-induced electrogenic chloride secretion. | Human colonic epithelial cell lines, primary intestinal tissue. | Lubiprostone stimulates chloride currents, an effect that can be inhibited by antagonists for specific channels or receptors. nih.gov |

Imaging Techniques for Cellular and Tissue Distribution Studies

Imaging techniques are crucial for visualizing the localization of this compound at the tissue and cellular level, which is essential for understanding its mechanism of action and pharmacokinetics. Given that Lubiprostone and its metabolites are designed to act locally within the gastrointestinal tract with minimal systemic absorption, imaging studies are key to confirming this distribution profile. drugbank.comfda.gov

Pharmacokinetic studies using radiolabeled Lubiprostone in rats have been a primary method for determining its tissue distribution. fda.govuspharmacist.com After oral administration of radiolabeled Lubiprostone, the distribution of radioactivity is tracked over time. These studies have shown that distribution is largely confined to the gastrointestinal tissues, with very low levels of the compound or its metabolites detected in plasma. fda.govuspharmacist.com This methodology is directly applicable to studying this compound to ascertain if its distribution pattern differs from the parent compound.

At the cellular level, high-resolution imaging techniques like fluorescence microscopy could be employed. This would involve synthesizing a fluorescently-tagged version of this compound or using specific antibodies against it, although the latter can be challenging for small molecules. Such approaches would allow for direct visualization of the compound's interaction with intestinal epithelial cells. For instance, it could confirm its localization to the apical (luminal) membrane where its target channels, ClC-2 and CFTR, are located. drugbank.comfda.gov Patch clamp studies on human cell lines have already indicated that the biological activity of Lubiprostone is primarily on the apical portion of the GI epithelium. drugbank.comfda.gov

Advanced imaging techniques such as imaging mass spectrometry or autoradiography of intestinal cross-sections could provide more detailed spatial information on the drug's concentration within the different layers of the intestinal wall.

The table below details imaging techniques applicable to this compound research:

Table 2: Imaging Techniques for this compound

| Technique | Principle | Application for this compound Research | Sample Type | Key Findings for Parent Compound (Lubiprostone) |

|---|---|---|---|---|

| Whole-Body Autoradiography (WBA) | Administration of a radiolabeled version of the compound (e.g., with ¹⁴C or ³H) to an animal model. The animal is then sectioned, and the distribution of radioactivity is imaged using a phosphor screen. | To determine the macro-distribution of this compound in the body over time and confirm its localization to the GI tract. | Animal models (e.g., rats). | Studies with radiolabeled Lubiprostone indicate minimal distribution beyond the gastrointestinal tissues. fda.govuspharmacist.com |

| Micro-autoradiography | A higher-resolution version of WBA applied to tissue sections. It allows for visualization of the radiolabeled compound at the microscopic level. | To pinpoint the localization of this compound within the different cell layers of the intestinal wall (e.g., mucosa, submucosa). | Intestinal tissue sections. | Confirms that the compound's activity is primarily on the apical (luminal) portion of the gastrointestinal epithelium. drugbank.comfda.gov |

| Fluorescence Microscopy / Confocal Microscopy | Uses a fluorescently-labeled analog of this compound or immunofluorescence with a specific antibody to visualize its subcellular localization. | To visualize the binding and internalization of this compound in intestinal epithelial cells and its potential co-localization with target proteins like ClC-2. | Cultured intestinal epithelial cells (e.g., T84, Caco-2). | While not widely reported for Lubiprostone, this technique is standard for visualizing drug-cell interactions. |

| Imaging Mass Spectrometry (e.g., MALDI-MSI) | A label-free technique that measures the spatial distribution of molecules in a tissue section by their mass-to-charge ratio. | To map the distribution of this compound and its potential metabolites within the GI tract without the need for radiolabeling. | Intestinal tissue sections. | Provides high chemical specificity to distinguish the parent compound from its metabolites within the tissue. |

Future Research Directions and Translational Potential of Epimeric Prostones

Elucidation of Novel Physiological Roles of Chloride Channels and Prostanoid Receptors Mediated by Prostones

The mechanism of action for prostones like lubiprostone (B194865) is complex, involving a dual interaction with both chloride channels and prostanoid receptors. jnmjournal.org Initially, lubiprostone was identified as a specific activator of the type-2 chloride channel (ClC-2), a protein found on the apical membrane of intestinal epithelial cells. wikipedia.orgfda.govfda.govhres.ca Activation of ClC-2 leads to an efflux of chloride ions, which drives paracellular sodium and water movement into the intestinal lumen, increasing fluid secretion. wikipedia.orgnih.gov However, subsequent research has revealed a more intricate picture. Some studies suggest that lubiprostone's pro-secretory effects may also involve the cystic fibrosis transmembrane conductance regulator (CFTR) channel, often via an E-type prostanoid (EP) receptor-mediated pathway. jnmjournal.orgresearchgate.net

Lubiprostone, being a prostaglandin (B15479496) E1 derivative, also directly engages with prostanoid receptors, which are known to mediate a wide array of physiological effects. wikipedia.orgnih.gov Research has demonstrated that lubiprostone can activate multiple EP receptor subtypes, including EP1, EP3, and EP4, with varying effects depending on the tissue and receptor location. jnmjournal.orgnih.gov For instance, activation of EP1 receptors in gastric smooth muscle has been shown to cause contractions, while activation of EP4 receptors can inhibit neuronally mediated contractions in the colon and stimulate bicarbonate secretion. jnmjournal.orgnih.gov

This dual activity raises critical questions for future research. The interplay between direct channel activation and receptor-mediated signaling is not fully understood. Future investigations into epimeric prostones like 11-epi Lubiprostone could help dissect these pathways. Do these epimers exhibit different affinities for ClC-2 versus EP receptors? Could they unveil novel functions of these targets beyond laxation, such as roles in mucosal barrier integrity, inflammation, and visceral sensitivity? For example, studies have already shown that lubiprostone can help restore mucosal barrier function by reorganizing tight junction proteins, an effect that may be linked to either its channel- or receptor-mediated actions. hpra.ienih.gov Elucidating these mechanisms is a key area for future exploration.

Development of Advanced In Vitro and Ex Vivo Research Models for Mechanistic Insight

To unravel the complex mechanisms of epimeric prostones, sophisticated research models that bridge the gap between single-cell studies and in vivo systems are essential. The development and application of advanced in vitro and ex vivo models are crucial for gaining deeper mechanistic insights.

Patient-Derived Explants (PDEs) and Tissue Slices: These models use fresh patient tissue cultured ex vivo, preserving the native three-dimensional architecture and the complex interplay between different cell types (epithelial, stromal, immune, and neural cells). hres.ca For instance, ex vivo porcine esophageal and intestinal tissues have been used in Ussing chambers to study the effects of lubiprostone on ion transport and mucosal protection from acid injury. hres.ca Such models are invaluable for studying how compounds like this compound affect tissue-level physiology, such as contractility, secretion, and barrier function, in a more clinically relevant context. nih.gov

Organoid Cultures: Intestinal organoids, or "mini-guts," derived from pluripotent stem cells or adult stem cells, can be differentiated into structures that mimic the cellular composition and organization of the native intestine. These models are particularly powerful for investigating the specific effects of prostones on epithelial cell function and for screening compounds for differential activity.

Induced Pluripotent Stem Cell (iPSC) Models: iPSCs can be generated from patient somatic cells and differentiated into various cell types, such as enterocytes or neurons. thieme-connect.de This technology allows for the creation of disease-specific models to study how genetic variations might influence the response to epimeric prostones and to investigate their effects on specific cellular pathways in a controlled environment. thieme-connect.de

These advanced models provide powerful platforms to investigate the nuanced pharmacology of compounds like this compound, offering insights that are not achievable with traditional cell lines or animal models alone.

| Model Type | Description | Key Research Applications for Prostones |

|---|---|---|

| Patient-Derived Explants (PDEs) / Tissue Slices | Cultures of fresh patient tissue that maintain native 3D architecture and cellular microenvironment. | Studying tissue-level responses like contractility, secretion, and barrier function; assessing therapeutic effects in a preserved microenvironment. hres.canih.gov |

| Organoid Cultures | Self-organizing 3D structures grown from stem cells that mimic the function and cellular composition of an organ. | Investigating epithelial-specific transport mechanisms; high-throughput screening of compound libraries; modeling genetic diseases. |

| Induced Pluripotent Stem Cell (iPSC) Models | Stem cells generated from adult somatic cells, capable of differentiating into any cell type. | Creating patient-specific and disease-specific cell models (e.g., enterocytes, neurons) to study drug action and pathophysiology. thieme-connect.de |

| Ussing Chambers | An apparatus for measuring epithelial ion transport across tissues mounted as a flat sheet. | Quantifying changes in ion secretion (e.g., chloride) and tissue permeability in response to prostone application. hres.ca |

Exploration of Differential Pharmacological Profiles for Specialized Research Applications

Stereoisomerism is a fundamental concept in pharmacology, where epimers—diastereomers that differ in configuration at only one stereocenter—can exhibit markedly different biological activities. This principle is well-established for prostaglandins (B1171923) and their analogs, where subtle changes in stereochemistry can dramatically alter receptor binding affinity and functional potency. nih.govresearchgate.net

Lubiprostone itself has multiple stereocenters, and its primary active metabolite, M3, is known to be a mixture of epimers at the 15-hydroxy position. fda.govnih.gov This metabolite is pharmacologically active, suggesting that the core structure of the molecule retains its function even with stereochemical changes at this position. fda.gov

The compound this compound, which differs in stereochemistry at the 11-carbon position, represents a compelling subject for future pharmacological profiling. It is highly probable that this structural alteration will modify its interaction with its biological targets. This could manifest in several ways:

Altered Receptor Selectivity: this compound might show a different binding profile across the EP receptor subtypes (EP1, EP2, EP3, EP4) compared to lubiprostone. For example, it might be a more potent agonist at EP4 and a weaker agonist at EP1, or vice-versa.

Modified Channel Activity: The stereochemistry at the C-11 position could influence its ability to bind to and activate ClC-2 or CFTR channels.

Separation of Function: The most exciting possibility is that this compound could have a significantly different ratio of activity between its two main target classes. It might be a potent EP receptor agonist with minimal activity on chloride channels, or a selective channel activator with weak prostanoid effects.

Exploring these differential profiles is essential for developing specialized research probes. A prostone analog with a selective affinity for a single target would be an invaluable tool for basic science.

| Receptor | Observed Effect of Lubiprostone Activation | Potential Research Implication of an Epimer with Differential Activity |

|---|---|---|

| EP1 Receptor | Induces contraction of gastric and intestinal smooth muscle. jnmjournal.orgnih.gov | An EP1-selective agonist could be used to study smooth muscle physiology; an antagonist could probe the role of EP1 in motility disorders. |

| EP3 Receptor | Involved in the stimulation of duodenal bicarbonate secretion. | An EP3-selective compound could help elucidate mechanisms of mucosal defense and pH regulation in the duodenum. |

| EP4 Receptor | Mediates inhibition of colonic muscle contraction and stimulation of intestinal fluid and bicarbonate secretion. jnmjournal.org | An EP4-selective agonist could be a tool to study secretomotor neuron function and CFTR-mediated secretion pathways independently of other effects. |

Investigating Potential of this compound as a Research Tool for Ion Channel and Prostanoid Biology

Building on the likelihood of a distinct pharmacological profile, this compound holds significant potential as a specialized research tool to dissect the complex biology of ion channels and prostanoid signaling. The current understanding of lubiprostone's effects is often clouded by its dual mechanism of action. When a physiological response is observed, it can be difficult to determine whether it is mediated by chloride channel activation, prostanoid receptor signaling, or a combination of both.

A selective tool is needed to overcome this ambiguity. If future studies confirm that this compound, or another epimer, acts selectively on one target, it would become an indispensable chemical probe. For example:

An EP4-selective epimer could be used to specifically investigate the role of this receptor in intestinal fluid secretion, mucosal protection, and the regulation of inflammation, without the confounding effects of direct ClC-2 activation.

A ClC-2-selective epimer would allow researchers to explore the direct consequences of activating this channel in various tissues, clarifying its role in processes like cell volume regulation and transepithelial transport, independent of any prostaglandin-like effects.

The availability of such selective compounds would empower researchers to ask more precise questions and obtain clearer answers regarding the distinct physiological and pathophysiological roles of these important molecular targets. The investigation into the pharmacology of this compound is therefore not merely an academic exercise but a critical step toward developing the next generation of research tools to advance the fields of gastroenterology and cell biology.

Q & A

Q. What is the proposed mechanism of action of 11-epi Lubiprostone in enhancing intestinal fluid secretion, and how do conflicting findings inform experimental design?

this compound is hypothesized to activate chloride channels, primarily ClC-2, to promote intestinal chloride secretion. However, studies report conflicting roles of ClC-2 versus CFTR (cystic fibrosis transmembrane conductance regulator). In vitro electrophysiological assays in A6 epithelial cells revealed dual activation: low lubiprostone concentrations (<100 nM) activate ClC-2 (3–4 pS conductance), while higher concentrations (>100 nM) activate CFTR (8–9 pS) . Discrepancies arise from differences in cell models (rodent vs. human epithelia) and lack of selective ClC-2 inhibitors. Researchers should validate channel specificity using knockout models or siRNA silencing in human intestinal cell lines to resolve mechanistic ambiguities .

Q. How do pharmacokinetic properties of this compound influence its experimental use in preclinical models?

this compound exhibits low systemic bioavailability due to rapid metabolism via 15-position reduction and β/ω-oxidation, with plasma concentrations below quantitation limits (10 pg/mL). Its active metabolite, M3, is detectable in plasma but primarily acts locally in the gastrointestinal lumen. Studies in rats show minimal tissue distribution beyond the GI tract, supporting its use in models focused on luminal effects . Researchers should prioritize oral administration in animal studies and measure M3 levels rather than parent compound concentrations .

Q. What statistical methodologies are recommended for analyzing clinical trial data on this compound’s efficacy?

Key methods include:

- Sample size calculation : G*Power software for power analysis (e.g., α=0.05, power=80%) .

- Data types : Chi-squared/Fisher’s exact tests for categorical variables (e.g., responder rates); non-parametric tests (Mann-Whitney U, Kruskal-Wallis) for skewed quantitative data (e.g., stool frequency) .

- Handling dropouts : Intention-to-treat (ITT) analysis to maintain randomization integrity, with sensitivity analyses (e.g., per-protocol) to confirm robustness .

Advanced Research Questions

Q. How do opioid classes (e.g., diphenylheptanes) interfere with this compound’s efficacy in opioid-induced constipation (OIC)?

Diphenylheptane opioids (e.g., methadone) inhibit ClC-2 activation by this compound in a dose-dependent manner. In vitro, methadone reduces lubiprostone-induced chloride currents by 50% at 200 mg MEDD (morphine equivalent daily dose) . Clinical studies show diminished SBM (spontaneous bowel movement) response in patients on methadone, necessitating subgroup stratification by opioid class in trial designs. Researchers should exclude high-dose diphenylheptane users or employ dose-response modeling to identify therapeutic thresholds .

Q. What methodologies are used to assess this compound’s effects on colonic motility and sensory function?

- Barostat-manometry : Measures colonic compliance, tone, and motility indexes. Lubiprostone (24 µg) decreases postprandial colonic tone in women (P=0.014), suggesting sex-specific motor effects .

- Scintigraphic transit : Quantifies small bowel/colonic transit acceleration (e.g., lubiprostone reduced colonic transit time by 30% vs. placebo) .

- Sensory thresholds : Graded balloon distension evaluates pain/first sensation thresholds. Lubiprostone shows no significant impact on sensory ratings, prioritizing motility over sensitivity in mechanistic studies .

Q. How does this compound modulate gut microbiota and ameliorate chronic kidney disease (CKD) progression?

In adenine-induced CKD mice, lubiprostone (500 µg/kg/day) restored Lactobacillaceae and Prevotella populations, reducing plasma uremic toxins (indoxyl sulfate, hippurate) by 40–60%. Metabolomic profiling (CE-MS) and 16S rRNA sequencing are critical to link microbial shifts to toxin reduction. Researchers should integrate fecal metabolite analysis with renal histopathology (e.g., tubulointerstitial fibrosis scoring) to validate nephroprotective effects .

Q. What explains discrepancies in lubiprostone’s efficacy between capsule and sprinkle formulations?

Pharmacokinetic differences in M3 metabolite exposure drive efficacy variations. In a Phase III trial, capsules showed higher AUC∞ (area under the curve) and Cmax for M3 compared to sprinkle formulations, correlating with superior SBM response rates (Δ=15%, P<0.05). Bioequivalence studies should include metabolite PK profiling and stratification by formulation in meta-analyses .